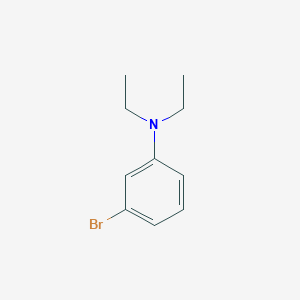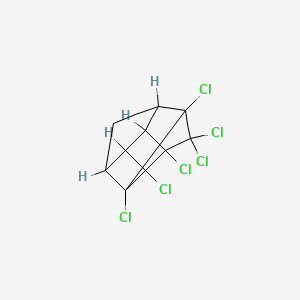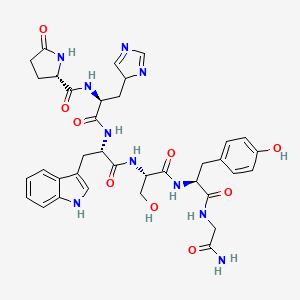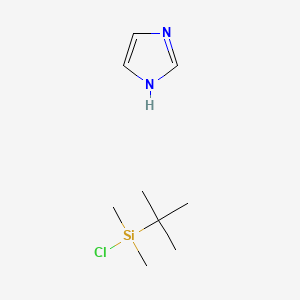
bdcs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-chloro-dimethylsilane: and 1H-imidazole are two distinct compounds often used together in organic synthesis. 1H-imidazole is an organic compound with a five-membered ring containing two nitrogen atoms, commonly used as a base in chemical reactions .
Preparation Methods
tert-Butyl-chloro-dimethylsilane: can be synthesized by reacting tert-butyl lithium with dimethylchlorosilane in a pentane solution at 0°C under nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 48 hours, followed by distillation to obtain the product . Industrial production methods involve similar reaction conditions but on a larger scale.
1H-imidazole: is typically synthesized by the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia .
Chemical Reactions Analysis
tert-Butyl-chloro-dimethylsilane: undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form tert-butyldimethylsilyl ethers.
Hydrolysis: It reacts with water to form tert-butyldimethylsilanol.
Common reagents and conditions used in these reactions include imidazole and dimethylformamide as solvents . Major products formed from these reactions are tert-butyldimethylsilyl ethers and tert-butyldimethylsilanol .
Scientific Research Applications
tert-Butyl-chloro-dimethylsilane: is widely used in organic synthesis to protect hydroxyl groups . It finds application in the synthesis of prostaglandins and as an auxiliary material for hypolipidemic agents such as lovastatin and simvastatin . It is also used in the preparation of isoxazolines N-oxides from alpha-bromonitroalkanes .
1H-imidazole: is used as a base in various chemical reactions and as a ligand in coordination chemistry . It also has applications in the pharmaceutical industry as a building block for the synthesis of various drugs .
Mechanism of Action
tert-Butyl-chloro-dimethylsilane: exerts its effects by reacting with hydroxyl groups to form silyl ethers, thereby protecting the hydroxyl groups from further reactions . The molecular target is the hydroxyl group, and the pathway involves the formation of a silicon-oxygen bond .
1H-imidazole: acts as a base, accepting protons in chemical reactions . It can also coordinate with metal ions through its nitrogen atoms, forming stable complexes .
Comparison with Similar Compounds
tert-Butyl-chloro-dimethylsilane: can be compared with similar silylating agents such as tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldiphenylchlorosilane . These compounds also protect hydroxyl groups but differ in their reactivity and selectivity .
1H-imidazole: can be compared with other nitrogen-containing heterocycles such as pyridine and pyrazole . While all these compounds act as bases, they differ in their basicity and coordination chemistry .
Properties
CAS No. |
1185092-02-7 |
|---|---|
Molecular Formula |
C9H19ClN2Si |
Molecular Weight |
218.8 g/mol |
IUPAC Name |
tert-butyl-chloro-dimethylsilane;1H-imidazole |
InChI |
InChI=1S/C6H15ClSi.C3H4N2/c1-6(2,3)8(4,5)7;1-2-5-3-4-1/h1-5H3;1-3H,(H,4,5) |
InChI Key |
IFLPAOFWVBWJPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


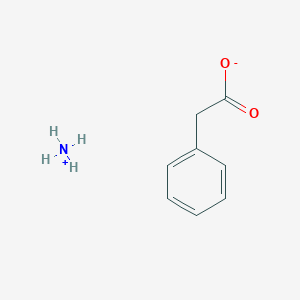
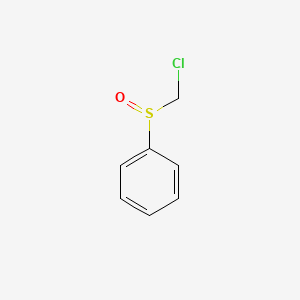
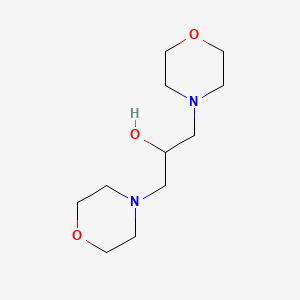
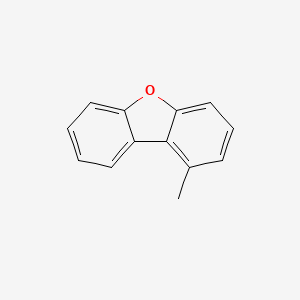
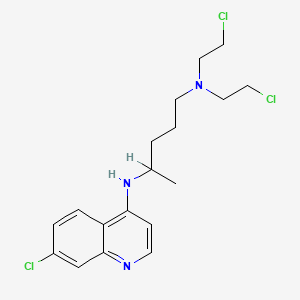
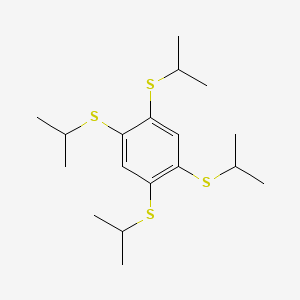
![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
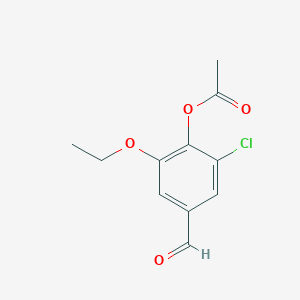
![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)

